3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
CAS No.: 926658-87-9
Cat. No.: VC8322445
Molecular Formula: C7H11NO2
Molecular Weight: 141.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926658-87-9 |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 |
| IUPAC Name | 3-oxa-9-azabicyclo[3.3.1]nonan-7-one |
| Standard InChI | InChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2 |
| Standard InChI Key | NZOXKWYNXYBVGD-UHFFFAOYSA-N |
| SMILES | C1C2COCC(N2)CC1=O |
| Canonical SMILES | C1C2COCC(N2)CC1=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s bicyclo[3.3.1]nonane framework consists of a nine-membered ring system fused with two smaller rings, creating a rigid, three-dimensional structure. An oxygen atom (oxa) occupies position 3, while a nitrogen atom (aza) is situated at position 9, forming a ketone group at position 7 . This arrangement imposes steric constraints that influence reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
| Property | Value |
|---|---|
| CAS Number | 926658-87-9 |
| Molecular Formula | |
| Molecular Weight | 141.168 g/mol |
| Density (20 °C) | |
| Boiling Point | |
| Exact Mass | 141.079 Da |
| PSA (Polar Surface Area) | 38.33 Ų |
| LogP (Partition Coefficient) | 0.035 |
The low LogP value indicates moderate hydrophilicity, suggesting potential bioavailability challenges that may require structural optimization for drug development .
Conformational Dynamics
The bicyclo[3.3.1]nonane system adopts a chair-chair conformation, with substituents preferentially occupying equatorial positions to minimize steric strain . This conformational rigidity enhances binding specificity to biological targets, as demonstrated in studies of analogous azabicyclo compounds .
Synthetic Methodologies
Mannich Reaction-Based Synthesis
A predominant route to 3-azabicyclo[3.3.1]nonanones involves the Mannich reaction, a three-component condensation between ketones, aldehydes, and ammonium acetate. For 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one, cyclohexanone serves as the ketone precursor, reacting with formaldehyde and ammonium acetate in polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux conditions . The reaction proceeds via iminium intermediate formation, followed by cyclization to yield the bicyclic product.
Key Reaction Conditions:
-
Temperature: 80–100 °C
-
Catalyst: None required (thermal activation)
Post-Synthetic Modifications
The ketone moiety at position 7 enables further functionalization:
-
Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol, enhancing solubility .
-
Oxime Formation: Reaction with hydroxylamine yields oxime derivatives, useful in metalloproteinase inhibition studies .
Biological Activities and Applications
Antimicrobial Properties
Derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one exhibit broad-spectrum antimicrobial activity. Electron-withdrawing groups (e.g., nitro, chloro) at the para position of aryl substituents enhance potency against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) . The rigid scaffold likely improves membrane penetration, disrupting microbial cell wall synthesis.
Anticancer Activity
Preliminary studies suggest that 3-azabicyclo[3.3.1]nonanones inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor overexpressed in diffuse large B-cell lymphoma (DLBCL). Molecular docking simulations indicate that the ketone oxygen forms hydrogen bonds with BCL6’s binding pocket, achieving sub-nanomolar inhibitory concentrations .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s scaffold is utilized to optimize drug permeability and efflux ratios. For example, substituting the ketone with hydroxyl groups improves blood-brain barrier penetration in central nervous system (CNS) drug candidates .
Catalysis and Material Science
Pd-catalyzed deuteration of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one produces deuterated analogs (), which serve as stable isotopes in pharmacokinetic studies . These derivatives are synthesized using deuterium gas () and palladium on carbon () at 50–80 °C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume